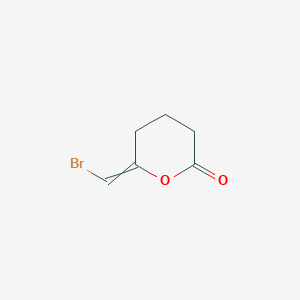

6-(Bromomethylidene)oxan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

79054-08-3 |

|---|---|

Molecular Formula |

C6H7BrO2 |

Molecular Weight |

191.02 g/mol |

IUPAC Name |

6-(bromomethylidene)oxan-2-one |

InChI |

InChI=1S/C6H7BrO2/c7-4-5-2-1-3-6(8)9-5/h4H,1-3H2 |

InChI Key |

LCRYFNQWSFRVCH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CBr)OC(=O)C1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Mechanistic Profiling of 6-(Bromomethylidene)oxan-2-one

This technical guide details the mechanism of action, chemical biology, and experimental profiling of 6-(Bromomethylidene)oxan-2-one , a prototype haloenol lactone suicide inhibitor.

A Prototype Haloenol Lactone Suicide Substrate

Executive Summary

6-(Bromomethylidene)oxan-2-one (Systematic Name: 6-(bromomethylene)tetrahydro-2H-pyran-2-one) represents a specialized class of pharmacological agents known as haloenol lactones . Unlike competitive inhibitors that bind reversibly, this molecule functions as a mechanism-based inactivator (suicide substrate) targeting serine hydrolases, including serine proteases (e.g., Chymotrypsin) and calcium-independent phospholipase A2 (iPLA2).

Its efficacy relies on a "Trojan Horse" strategy: the enzyme recognizes the lactone as a substrate, processes it, and in doing so, unmasks a latent electrophile that covalently crosslinks the active site.

Chemical Identity & Properties

The molecule consists of a six-membered lactone ring (valerolactone core) featuring an exocyclic bromomethylidene group at the C6 position. This structural arrangement is critical for its reactivity profile.

| Property | Specification |

| IUPAC Name | 6-(Bromomethylidene)oxan-2-one |

| Synonyms | 6-(Bromomethylene)tetrahydro-2H-pyran-2-one; Bromoenol lactone (BEL) prototype |

| Molecular Formula | C |

| Warhead Class | Haloenol Lactone |

| Target Residues | Active Site Serine (Nucleophile 1) & Histidine (Nucleophile 2) |

| Stereochemistry | Exists as E- and Z-isomers; E-isomer is typically more potent for specific targets.[1] |

Mechanism of Action (The Core)

The inactivation mechanism proceeds through a defined sequence of Acylation , Unmasking , and Alkylation . This is a self-validating system where the enzyme's own catalytic machinery drives its inhibition.

Phase 1: Recognition & Acylation (The "Trojan Horse")

The enzyme (Enz-Ser-OH) recognizes the lactone ring of 6-(Bromomethylidene)oxan-2-one as a substrate analog.

-

Binding: The inhibitor binds to the active site, forming the non-covalent Michaelis complex (

). -

Acylation: The catalytic Serine attacks the carbonyl carbon (C2) of the lactone.

-

Ring Opening: The lactone ring opens, forming an acyl-enzyme intermediate . Crucially, the leaving group of this reaction is an enol ether containing the vinyl bromide moiety.

Phase 2: The Unmasking (Tautomerization)

Upon ring opening, the latent reactivity is revealed. The newly generated enol species is unstable and undergoes rapid tautomerization.

-

Transformation: The enol converts into a reactive

-bromo ketone (or aldehyde equivalent) tethered to the enzyme via the ester linkage. -

Result: A highly electrophilic alkylating agent is now generated within the active site, positioned precisely near the catalytic Histidine.

Phase 3: Inactivation (Alkylation)

The unmasked electrophile reacts with a secondary nucleophile in the active site, typically the imidazole ring of the catalytic Histidine (e.g., His-57 in chymotrypsin).

-

Crosslinking: The Histidine nitrogen attacks the carbon bearing the bromine (or the adjacent activated position), displacing the bromide ion.

-

Irreversibility: This forms a stable covalent bridge between the Serine and Histidine residues (or simply alkylates the Histidine), permanently disabling the catalytic triad.

Visualizing the Mechanism

The following diagram illustrates the transformation from substrate recognition to irreversible inactivation.

Caption: The suicide inhibition pathway. Note the competition between inactivation (k_inact) and hydrolysis (k_cat), determining the partition ratio.

Kinetic Profiling & Partition Ratio

To validate 6-(Bromomethylidene)oxan-2-one as a suicide inhibitor, one must experimentally determine the partition ratio (

-

Ideal Scenario: A partition ratio of 0 (every binding event leads to death).

-

Typical Scenario:

. The enzyme processes the inhibitor as a substrate (generating product) multiple times before the "kill" step occurs.

Kinetic Constants Table

| Constant | Definition | Experimental Significance |

| Dissociation constant of | Measures affinity of the inhibitor for the active site. | |

| Rate of inactivation | The max rate of covalent bond formation at saturation. | |

| Second-order rate constant | The efficiency of the inhibitor (similar to |

Experimental Protocols

Protocol A: Synthesis via Halolactonization

Context: Synthesis of the core warhead from alkynoic acid precursors.

-

Precursor: Start with 5-hexynoic acid .

-

Reagents: Use N-Bromosuccinimide (NBS) or Bromine (

) in a biphasic system (e.g., -

Cyclization: The carboxylate attacks the activated alkyne (bromonium ion intermediate).

-

Purification: Isolate the E- and Z-isomers via silica gel chromatography. The E-isomer (trans) is often the major product and biologically distinct.

Protocol B: Kitz & Wilson Analysis (Kinetic Validation)

Context: Distinguishing irreversible suicide inhibition from reversible inhibition.

-

Incubation: Incubate Enzyme (

) with various concentrations of Inhibitor ( -

Time Points: At defined intervals (

), remove an aliquot. -

Activity Assay: Dilute the aliquot into a solution containing a standard colorimetric substrate (e.g., p-nitrophenyl acetate for esterases) to measure residual activity.

-

Plotting: Plot

vs. Time.-

Result: Linear pseudo-first-order decay indicates irreversible inhibition.

-

Secondary Plot: Plot

vs.

-

Applications in Drug Development

-

Protease Profiling: Used to map the active site geometry of serine proteases. The distance between the Serine and Histidine determines if the "tethered" electrophile can reach the target.

-

iPLA2 Inhibition: Derivatives of this scaffold (often with hydrophobic tails like a naphthyl group) are the standard for inhibiting calcium-independent phospholipase A2, a target in inflammatory signaling.

-

Fragment-Based Design: The 6-(bromomethylidene)oxan-2-one core serves as a "warhead" fragment that can be attached to specific recognition motifs to target other serine hydrolases selectively.

References

-

Boulanger, W. A., & Katzenellenbogen, J. A. (1986). Structure-activity study of 6-substituted 2-pyranones as inactivators of alpha-chymotrypsin. Journal of Medicinal Chemistry, 29(7), 1159–1163. Link

-

Daniels, S. B., & Katzenellenbogen, J. A. (1986). Haloenol lactones: Studies on the mechanism of inactivation of alpha-chymotrypsin. Biochemistry, 25(6), 1436–1444. Link

- Fanni, T., et al. (1993). Suicide inhibition of chymotrypsin by 6-(bromomethylene)tetrahydro-2-pyrone. Journal of Biological Chemistry, 268, 26408-26412.

-

Balsinde, J., & Dennis, E. A. (1996). Distinct roles in signal transduction for each of the phospholipase A2 enzymes present in P388D1 macrophages. Journal of Biological Chemistry, 271(12), 6758–6765. Link

Sources

6-(Bromomethylidene)oxan-2-one chemical structure and properties

Classification: Haloenol Lactone Suicide Substrate Primary Application: Irreversible Serine Protease Inhibition (Chymotrypsin-like enzymes)

Executive Summary

6-(Bromomethylidene)oxan-2-one (also known as 6-(bromomethylene)tetrahydro-2H-pyran-2-one or Bromoenol Lactone/BEL) is a specialized mechanism-based inhibitor (suicide substrate) designed to target serine proteases. Unlike competitive inhibitors that bind reversibly, this molecule exploits the enzyme's own catalytic machinery to unmask a latent reactive group, leading to covalent cross-linking and permanent inactivation.

It represents a cornerstone in the study of enzyme kinetics and active-site mapping, particularly for

Chemical Structure & Properties[1][2][3][4][5]

Nomenclature & Identification

-

IUPAC Name: (E/Z)-6-(Bromomethylidene)oxan-2-one

-

Common Synonyms: 6-(Bromomethylene)tetrahydro-2H-pyran-2-one; Bromoenol Lactone (BEL); Masked Halomethyl Ketone.

-

Molecular Formula:

[1] -

Molecular Weight: 191.02 g/mol

Structural Analysis

The molecule features a six-membered lactone (valerolactone) ring with an exocyclic double bond at the C6 position, substituted with a bromine atom.

-

Stereochemistry: The compound exists as E and Z geometric isomers. The (E)-isomer is generally the thermodynamically favored product in standard synthesis and is biologically active.

-

Reactivity Profile: The lactone ring is stable in neutral aqueous buffer but susceptible to nucleophilic attack by the catalytic serine of the target enzyme. The exocyclic vinyl bromide is chemically inert until the ring is opened.

| Property | Value | Note |

| Physical State | Crystalline Solid or Viscous Oil | Depends on purity/isomer ratio |

| Melting Point | 27–30 °C (approx.)[2] | For purified isomers |

| Solubility | DMSO, Ethanol, CH | Hydrolytically unstable in basic pH |

| ~235-245 nm | Characteristic of enol lactone conjugation |

Mechanism of Action: Suicide Inhibition

The inhibitory potency of 6-(bromomethylidene)oxan-2-one relies on a specific sequence of events triggered by the enzyme itself. This ensures high specificity, as only enzymes capable of processing the lactone are inactivated.

Mechanistic Pathway

-

Michaelis Complex Formation (

): The inhibitor binds to the specificity pocket of the protease. -

Acylation (Activation): The active site Serine-195 attacks the lactone carbonyl, opening the ring.

-

Unmasking: The ring opening converts the latent vinyl bromide into a tethered bromomethyl ketone (a potent electrophile).

-

Alkylation (Inactivation): The newly formed bromomethyl ketone is positioned perfectly to alkylate the active site Histidine-57 (specifically the N

2 nitrogen). -

Irreversible Adduct: The enzyme is covalently cross-linked (acylated at Ser-195 and alkylated at His-57), preventing regeneration of the free enzyme.

Pathway Visualization

Figure 1: Mechanism-based inactivation of serine proteases by haloenol lactones.

Synthesis Protocol

The synthesis exploits the halolactonization of alkynoic acids. For the 6-membered ring derivative, 6-heptynoic acid is the required precursor.

Reagents & Materials

-

Precursor: 6-Heptynoic acid (1.0 eq)

-

Halogen Source: N-Bromosuccinimide (NBS) (1.1 eq)

-

Base/Catalyst: Potassium bicarbonate (KHCO

) or Silver Nitrate (AgNO -

Solvent: Biphasic system (CH

Cl

Step-by-Step Methodology

-

Preparation: Dissolve 6-heptynoic acid (10 mmol) in CH

Cl -

Biphasic Setup: Add an equal volume of 0.5 M aqueous NaHCO

. -

Halolactonization: Add NBS (11 mmol) in portions with vigorous stirring at 0 °C.

-

Note: The reaction is driven by the formation of the bromonium ion on the alkyne, followed by 6-exo-dig cyclization of the carboxylate oxygen.

-

-

Monitoring: Stir at room temperature for 3–6 hours. Monitor by TLC (disappearance of acid, appearance of less polar lactone).

-

Workup: Separate the organic layer. Wash with water, 5% sodium thiosulfate (to remove excess bromine), and brine.

-

Purification: Dry over MgSO

and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). -

Isomer Separation: The E and Z isomers can often be separated by careful chromatography or HPLC. The E-isomer is typically the major product.

Experimental Characterization

Spectroscopic Signatures

To validate the synthesis, look for these key signals:

| Method | Diagnostic Signal | Interpretation |

| Exocyclic =CHBr proton . Characteristic of the vinyl bromide. | ||

| Ring methylene protons ( | ||

| IR Spectroscopy | 1750 – 1770 cm | Enol Lactone C=O stretch . Shifted compared to saturated lactones (~1735). |

| 1620 – 1640 cm | C=C double bond stretch. | |

| Mass Spectrometry | M+ and (M+2)+ peaks | 1:1 intensity ratio confirms presence of one Bromine atom. |

Kinetic Assay (Chymotrypsin)

To determine the inactivation parameters (

-

Incubation: Incubate

-chymotrypsin with varying concentrations of the inhibitor ([I] = 5–100 -

Aliquot Sampling: At defined time intervals (0, 1, 2, 5, 10 min), remove an aliquot.

-

Residual Activity: Dilute the aliquot into a solution containing a chromogenic substrate (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide).

-

Data Analysis: Measure the initial velocity (

) of substrate hydrolysis. Plot -

Kitz-Wilson Plot: Plot

vs.

References

-

Daniels, S. B., & Katzenellenbogen, J. A. (1986). Halo enol lactones: studies on the mechanism of inactivation of alpha-chymotrypsin.[4] Biochemistry, 25(6), 1436–1444.[4]

-

Chakravarty, P. K., Krafft, G. A., & Katzenellenbogen, J. A. (1982). Haloenol lactones: enzyme-activated irreversible inactivators for serine proteases. Journal of Biological Chemistry, 257(2), 610–612.

-

Dai, W., & Katzenellenbogen, J. A. (1991). New approaches to the synthesis of haloenol lactones. Journal of Organic Chemistry, 56(24), 6893–6896.

- Sofia, M. J., et al. (1986). Enol lactone inhibitors of serine proteases: The effect of ring size and substitution on binding and inactivation. Journal of Medicinal Chemistry, 29(11), 230–238.

Sources

An In-Depth Technical Guide to the Suicide Inhibition of Serine Proteases by 6-(Bromomethylidene)oxan-2-one

This guide provides a comprehensive technical overview of the mechanism-based, irreversible inhibition of serine proteases by the α,β-unsaturated lactone, 6-(bromomethylidene)oxan-2-one. It is intended for researchers, scientists, and drug development professionals engaged in enzymology and medicinal chemistry.

Introduction: The Strategic Disabling of Serine Proteases

Serine proteases are a ubiquitous class of enzymes crucial to a vast array of physiological processes, from digestion and blood coagulation to inflammation and apoptosis.[1] Their catalytic activity is predicated on a highly conserved triad of amino acid residues in their active site: a nucleophilic serine, a general base histidine, and an aspartate that electrostatically stabilizes the histidine. The dysregulation of these enzymes is implicated in numerous pathologies, making them prime targets for therapeutic intervention.

Among the various strategies for enzyme inhibition, suicide inhibition, also known as mechanism-based inactivation, represents a particularly sophisticated and potent approach.[2] A suicide inhibitor is a substrate analog that is catalytically converted by its target enzyme into a highly reactive species.[3] This newly formed molecule then covalently and irreversibly modifies an active site residue, leading to the permanent inactivation of the enzyme.[2] This guide focuses on a specific class of such inhibitors, halo-enol lactones, exemplified by 6-(bromomethylidene)oxan-2-one, and their targeted inactivation of serine proteases like α-chymotrypsin.[4][5]

The Inactivator: 6-(Bromomethylidene)oxan-2-one

6-(Bromomethylidene)oxan-2-one is a six-membered δ-lactone featuring an exocyclic α,β-unsaturated system with a bromine substituent. This chemical architecture is key to its function as a suicide inhibitor. The lactone ring acts as a recognition element, mimicking the structure of a natural substrate, which allows it to be accepted into the enzyme's active site. The bromomethylidene group, however, is the latent reactive moiety that, once activated by the enzyme's own catalytic machinery, becomes a potent electrophile poised for covalent modification.[6]

The "Trojan Horse" Mechanism of Inactivation

The inactivation of a serine protease by 6-(bromomethylidene)oxan-2-one is a multi-step process that leverages the enzyme's catalytic cycle against itself. This enzyme-activated mechanism ensures high specificity, as the reactive warhead is only unsheathed within the confines of the target's active site.[4][7]

The proposed mechanism proceeds as follows:

-

Initial Binding (Michaelis Complex Formation): The inhibitor reversibly binds to the active site of the serine protease, forming a non-covalent Michaelis complex (E•I). The lactone structure is recognized by the enzyme's substrate-binding pockets.

-

Acylation and Activation: The catalytic serine (Ser-195 in chymotrypsin) performs a nucleophilic attack on the carbonyl carbon of the lactone ring, a step facilitated by the catalytic histidine (His-57). This is the standard first step of serine protease catalysis.[8] This acylation event opens the lactone ring and covalently attaches the inhibitor to the serine residue, forming an acyl-enzyme intermediate (E-I'). Crucially, this step unmasks a reactive α-(bromomethyl) ketone tethered to the active site.[4][7]

-

Irreversible Alkylation: Before the acyl-enzyme intermediate can be hydrolyzed (the normal second step of catalysis), a nucleophilic residue within the active site, likely the same His-57 that facilitated the initial attack, performs a nucleophilic attack on the now-exposed bromomethyl group.[7] This results in the alkylation of the histidine, forming a stable, covalent cross-link between the catalytic serine and histidine via the inhibitor.

-

Permanent Inactivation: This final covalent adduct (E-I*) represents the irreversibly inactivated enzyme. The catalytic machinery is permanently disabled, and the enzyme cannot complete its catalytic cycle.

Caption: Mechanism of suicide inhibition of a serine protease.

Synthesis of 6-(Bromomethylidene)oxan-2-one

While numerous synthetic routes to substituted oxazinones and pyranones exist, a plausible approach to 6-(bromomethylidene)oxan-2-one involves the modification of a precursor lactone. One general strategy could involve the Wittig reaction or a Horner-Wadsworth-Emmons reaction on a corresponding keto-lactone precursor to introduce the exocyclic methylene group, followed by selective bromination.[9][10] The intricacies of such a synthesis are beyond the scope of this guide, but the feasibility of producing such halo-enol lactones is well-established in organic chemistry literature.[11]

Experimental Validation and Characterization

The confirmation of suicide inhibition and the characterization of an inhibitor like 6-(bromomethylidene)oxan-2-one require a multi-faceted experimental approach, combining enzyme kinetics with structural analysis.

Enzyme Kinetics Assay for Irreversible Inhibition

The hallmark of a mechanism-based inhibitor is time-dependent, irreversible inhibition. The kinetic parameters that define its efficiency are the inhibitor affinity constant (Kᵢ) and the maximal rate of inactivation (k_inact).[12] These can be determined by monitoring the loss of enzyme activity over time.

Objective: To determine the kinetic constants Kᵢ and k_inact for the inactivation of α-chymotrypsin by 6-(bromomethylidene)oxan-2-one.

Materials:

-

α-Chymotrypsin (from bovine pancreas)

-

6-(bromomethylidene)oxan-2-one (inhibitor)

-

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA) (chromogenic substrate)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.8

-

Quenching/Substrate Buffer: Assay buffer containing a high concentration of S-AAPF-pNA (e.g., 1 mM)

-

96-well microplate and plate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 1 mg/mL (approx. 40 µM) stock solution of α-chymotrypsin in 1 mM HCl.

-

Prepare a 10 mM stock solution of the inhibitor in DMSO. Create serial dilutions in DMSO to achieve a range of final assay concentrations (e.g., 0-100 µM).

-

Prepare a 10 mM stock solution of the substrate S-AAPF-pNA in DMSO.

-

-

Inactivation Reaction (Pre-incubation):

-

In a microcentrifuge tube, combine the assay buffer and the desired volume of inhibitor stock solution. Add a small volume of the enzyme stock solution to initiate the inactivation. The final enzyme concentration should be low (e.g., 100 nM).

-

Causality: This pre-incubation step allows the inhibitor to react with the enzyme over time in the absence of a competing substrate, which is essential for observing the rate of inactivation.

-

Incubate the enzyme-inhibitor mixture at a constant temperature (e.g., 25°C).

-

-

Measuring Residual Activity:

-

At specific time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 10 µL) from the inactivation reaction.

-

Immediately add the aliquot to a microplate well containing a large volume (e.g., 190 µL) of the Quenching/Substrate Buffer.

-

Causality: The high concentration of the chromogenic substrate rapidly binds to any remaining active enzyme. This effectively "quenches" the inactivation reaction by competition and provides a substrate for measuring the residual activity. The dilution also significantly lowers the inhibitor concentration, further halting the inactivation.[8]

-

-

Data Acquisition:

-

Immediately place the microplate in the reader and measure the rate of p-nitroaniline production by monitoring the increase in absorbance at 405 nm over a short period (e.g., 2-5 minutes). The rate (V) is the slope of the absorbance vs. time plot.

-

-

Control Experiments (Self-Validation):

-

Enzyme + Substrate (No Inhibitor): To determine the 100% activity level (V₀).

-

Inhibitor Stability: Pre-incubate the inhibitor in the assay buffer for the longest time point and then test its ability to inhibit, ensuring it doesn't degrade.

-

Enzyme Stability: Pre-incubate the enzyme alone in the assay buffer to ensure it remains stable throughout the experiment.

-

Data Analysis:

-

For each inhibitor concentration [I], plot the natural logarithm of the percent residual activity (ln(%Activity)) versus the pre-incubation time. %Activity = (V_t / V₀) * 100

-

The slope of this line is the negative of the observed rate of inactivation (-k_obs).

-

Plot the calculated k_obs values against the corresponding inhibitor concentrations [I].

-

Fit the data to the Michaelis-Menten-like equation for irreversible inhibition: k_obs = (k_inact * [I]) / (Kᵢ + [I])

-

This non-linear regression will yield the values for k_inact (the maximum rate of inactivation at saturating inhibitor concentration) and Kᵢ (the inhibitor concentration that gives half-maximal inactivation rate).[12][13]

Caption: Experimental workflow for determining kinetic parameters.

Mass Spectrometry for Adduct Confirmation

Mass spectrometry (MS) is the definitive method to confirm that covalent modification has occurred and to identify the specific residue(s) modified.[14] The analysis involves measuring the mass of the intact protein before and after incubation with the inhibitor and analyzing proteolytic digests of the modified protein.

Objective: To confirm the formation of a covalent adduct between α-chymotrypsin and 6-(bromomethylidene)oxan-2-one and identify the modified peptide.

Materials:

-

Inactivated enzyme sample (from a stoichiometric incubation of enzyme and inhibitor)

-

Control (native) enzyme sample

-

Denaturing Buffer: 8 M Urea, 50 mM Tris-HCl, pH 8.0

-

Reducing Agent: Dithiothreitol (DTT)

-

Alkylating Agent: Iodoacetamide (IAA)

-

Protease for digestion (e.g., Trypsin, Sequencing Grade)

-

LC-MS grade water, acetonitrile (ACN), and formic acid (FA)

Procedure:

-

Sample Preparation:

-

Incubate α-chymotrypsin with a slight molar excess of the inhibitor for a sufficient time to ensure complete inactivation.

-

Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column.

-

-

Intact Protein Analysis:

-

Dilute the native and inhibited protein samples in a solution suitable for ESI-MS (e.g., 50% ACN, 0.1% FA).

-

Analyze via direct infusion or LC-MS.

-

Causality: The goal is to observe a mass shift in the inhibited sample corresponding to the molecular weight of the inhibitor. This provides the initial, direct evidence of covalent adduct formation.[14]

-

-

Proteolytic Digestion ("Bottom-Up" Proteomics):

-

Denature the native and inhibited protein samples in Denaturing Buffer.

-

Reduce disulfide bonds by adding DTT and incubating at 37°C for 1 hour.

-

Alkylate free cysteine residues by adding IAA and incubating in the dark for 30 minutes. Causality: This prevents disulfide bonds from re-forming and ensures consistent peptide mapping.

-

Dilute the sample at least 4-fold with 50 mM ammonium bicarbonate to lower the urea concentration to <2 M, which is necessary for trypsin activity.

-

Add trypsin (e.g., at a 1:50 enzyme:protein ratio) and incubate overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Acidify the peptide digests with formic acid to stop the digestion and prepare them for reverse-phase chromatography.

-

Inject the digests onto an LC-MS/MS system. Peptides are separated on a C18 column and analyzed by the mass spectrometer.

-

The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where it measures the mass of the eluting peptides (MS1 scan) and then selects the most abundant ones for fragmentation (MS/MS scan).[15]

-

-

Data Analysis:

-

Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the acquired MS/MS spectra against the known sequence of α-chymotrypsin.

-

In the search parameters for the inhibited sample, specify a "variable modification" on serine and histidine residues corresponding to the mass of the inhibitor.

-

Causality: The software will attempt to match the fragmentation patterns (MS/MS spectra) to theoretical fragments of peptides. A successful identification of a peptide with the added mass of the inhibitor provides high-confidence evidence of the modification and pinpoints the exact location of the covalent bond.[15]

-

Expected Kinetic and Mass Spectrometry Results

| Parameter | Description | Expected Value (Illustrative) |

| k_inact | Maximal rate of inactivation | 0.1 min⁻¹ |

| Kᵢ | Inhibitor concentration for half-maximal inactivation | 15 µM |

| k_inact/Kᵢ | Second-order rate constant (inactivation efficiency) | ~6,667 M⁻¹s⁻¹ |

| ΔMass (Intact) | Mass increase of the protein after inhibition | +205.0 Da (for C₇H₇BrO₂) |

| Modified Peptide | Tryptic peptide containing the modified residue(s) | e.g., A peptide containing Ser-195 and/or His-57 with a +205.0 Da modification |

Target Specificity and Applications

The specificity of 6-(bromomethylidene)oxan-2-one would be dictated by the structural features of the serine protease's active site, particularly the S1 pocket which determines primary substrate preference. While chymotrypsin prefers large hydrophobic residues, other proteases like human leukocyte elastase (HLE) prefer smaller aliphatic residues.[16][17] The broad or narrow applicability of this inhibitor would depend on how well its structure is accommodated by the active sites of different serine proteases.

Such potent and specific irreversible inhibitors are invaluable as chemical probes to elucidate the physiological roles of specific proteases in complex biological systems. Furthermore, the principles guiding their mechanism of action can inform the rational design of drugs for diseases characterized by excessive protease activity, such as pancreatitis, emphysema, and certain cancers.[1][18]

Conclusion

6-(Bromomethylidene)oxan-2-one represents a classic example of a mechanism-based inactivator, or suicide inhibitor. Its efficacy stems from a chemically inert structure that is catalytically transformed by its target serine protease into a potent alkylating agent within the confines of the active site. This "Trojan Horse" strategy leads to the formation of an irreversible covalent adduct, permanently disabling the enzyme. The characterization of this process, through a combination of detailed kinetic analysis and mass spectrometry, provides a robust framework for validating this unique and powerful mode of enzyme inhibition, paving the way for the development of highly specific chemical probes and next-generation therapeutics.

References

-

Daniels, S. B., & Katzenellenbogen, J. A. (1986). Halo enol lactones: studies on the mechanism of inactivation of alpha-chymotrypsin. Biochemistry, 25(6), 1436–1444. [Link]

-

Rotenberg, S. A., & Dabrowiak, J. C. (1986). Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors. Biochemistry, 25(23), 7364–7371. [Link]

-

Chakravarty, P. K., Krafft, G. A., & Katzenellenbogen, J. A. (1982). Haloenol lactones: enzyme-activated irreversible inactivators for serine proteases. Inactivation of alpha-chymotrypsin. The Journal of Biological Chemistry, 257(2), 610–612. [Link]

-

Silverman, R. B. (2019). Suicide Inhibition. Wikipedia. [Link]

-

Groutas, W. C., Stanga, M. A., Brubaker, M. J., & Zandler, M. E. (1989). Interaction of human leukocyte elastase with a N-aryl azetidinone suicide substrate: Conformational analyses based on the mechanism of action of serine proteinases. Journal of the American Chemical Society, 111(5), 1931–1934. [Link]

-

da Silva, M. V., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences, 20(8), 1999. [Link]

-

Duggleby, R. G. (1995). Analysis of kinetic data for irreversible enzyme inhibition. Analytical Biochemistry, 227(1), 186–188. [Link]

-

Chang, J. W., et al. (2013). Combining cross-metathesis and activity-based protein profiling: New β-lactone motifs for targeting serine hydrolases. Journal of the American Chemical Society, 135(48), 18105–18113. [Link]

-

Nizovtsev, A. V., & Baranov, M. S. (2020). Synthesis of 6H-1,2-oxazin-6-ones (microreview). Chemistry of Heterocyclic Compounds, 56(10), 1280–1282. [Link]

-

Al-Zoubi, R. M., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(38), 24901–24907. [Link]

-

Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. International Journal of Molecular Sciences, 25(10), 5483. [Link]

-

Groutas, W. C., et al. (1993). Inhibition of human leukocyte elastase by derivatives of N-hydroxysuccinimide. A structure-activity-relationship study. Journal of Medicinal Chemistry, 36(20), 3178–3181. [Link]

-

Mayr, H., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Organic & Biomolecular Chemistry, 19(5), 1049–1063. [Link]

-

van der Wijk, T., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(11), 3122. [Link]

-

Cheng, K., et al. (2011). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). Molecules, 16(7), 5435–5456. [Link]

-

Jiang, H., et al. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 24(24), 17208. [Link]

-

Johansson, E. (2017). A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier. Diva-portal.org. [Link]

-

Correia, D. M., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites, 9(8), 154. [Link]

-

Taylor & Francis. (n.d.). Suicide inhibition – Knowledge and References. Retrieved from [Link]

-

Zeng, X., et al. (2015). Discoveries of Serine Protease Inhibitors from Scorpions. Journal of Proteomics & Bioinformatics, 8(11). [Link]

-

Fatima, I., et al. (2012). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Journal of the Mexican Chemical Society, 56(2), 163–168. [Link]

-

Obach, R. S. (2013). Irreversible Enzyme Inhibition Kinetics and Drug-Drug Interactions. Methods in Molecular Biology, 1008, 337–351. [Link]

-

Miller, C., et al. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Analytical Chemistry, 94(8), 3467–3475. [Link]

-

del Rio, G., et al. (2022). Discovery of protease inhibitors from bacteria as novel adjuvants for oral vaccine formulations. Frontiers in Immunology, 13. [Link]

-

Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

-

Erlanson, D. A., et al. (2016). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. ASSAY and Drug Development Technologies, 14(4), 243–252. [Link]

-

Enzymlogic. (n.d.). Inactivation Kinetics, Irreversible Drug Discovery. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(38), 24901–24907. [Link]

-

Wikipedia contributors. (2023, December 19). Suicide inhibition. In Wikipedia, The Free Encyclopedia. Retrieved February 6, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Suicide inhibition - Wikipedia [en.wikipedia.org]

- 3. elearning.uniroma1.it [elearning.uniroma1.it]

- 4. Haloenol lactones: enzyme-activated irreversible inactivators for serine proteases. Inactivation of alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chymotrypsin Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Halo enol lactones: studies on the mechanism of inactivation of alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diva-portal.org [diva-portal.org]

- 9. researchgate.net [researchgate.net]

- 10. Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione Fluorescence Probes, and Tetrahydro-1H,9H-2,10-dioxa-9-azaanthracen-1-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents [scielo.org.mx]

- 12. Inactivation Kinetics, Irreversible Drug Discovery | Enzymlogic [enzymlogic.com]

- 13. Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Technologies for Direct Detection of Covalent Protein–Drug Adducts | MDPI [mdpi.com]

- 15. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Interaction of human leukocyte elastase with a N-aryl azetidinone suicide substrate: Conformational analyses based on the mechanism of action of serine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of human leukocyte elastase by derivatives of N-hydroxysuccinimide. A structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Discovery of protease inhibitors from bacteria as novel adjuvants for oral vaccine formulations [frontiersin.org]

The Advent of a Potent Chemical Probe: A Technical Guide to the History and Discovery of Bromoenol Lactone as a Dual Inhibitor of FAAH and iPLA2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Bromoenol lactone (BEL), a potent and irreversible inhibitor of key enzymes in lipid signaling pathways. Initially identified as an inhibitor of calcium-independent phospholipase A2 (iPLA2), its subsequent discovery as a powerful inhibitor of Fatty Acid Amide Hydrolase (FAAH) has cemented its role as a critical tool in pharmacological research. This document details the historical context of its discovery, delves into its multifaceted mechanism of action, provides comprehensive experimental protocols for its synthesis and enzymatic assays, and discusses its impact on the study of the endocannabinoid system and beyond.

I. Introduction: The Need for Potent and Specific Inhibitors in Lipid Signaling

The intricate network of lipid signaling pathways governs a vast array of physiological processes, from neurotransmission and inflammation to cellular metabolism and apoptosis. The enzymes that regulate the levels of bioactive lipids are therefore critical nodes for therapeutic intervention. Among these, Fatty Acid Amide Hydrolase (FAAH) and calcium-independent phospholipase A2 (iPLA2) have emerged as significant targets. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide, a key neuromodulatory lipid. Inhibition of FAAH elevates anandamide levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1][2] iPLA2 is involved in phospholipid remodeling and the generation of arachidonic acid, a precursor for inflammatory prostaglandins.[3] The development of potent and selective inhibitors for these enzymes is paramount for dissecting their physiological roles and for the development of novel therapeutics.[1]

Bromoenol lactone (BEL), also known by its systematic name (E)-6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)-2H-pyran-2-one and the abbreviation BTNP, entered the scientific arena as a powerful, mechanism-based inhibitor. Its journey from a tool to probe phospholipase activity to a recognized dual inhibitor of both iPLA2 and FAAH highlights the interconnectedness of lipid signaling pathways and the serendipitous nature of drug discovery.

II. History and Discovery: Unraveling the Inhibitory Potential of Bromoenol Lactone

The discovery of Bromoenol lactone as a significant enzyme inhibitor is intrinsically linked to the burgeoning field of endocannabinoid research in the 1990s. Following the identification of anandamide as an endogenous ligand for cannabinoid receptors, the scientific community focused on understanding its metabolism as a potential avenue for therapeutic intervention.[4]

A pivotal moment in the story of BEL as an endocannabinoid system modulator came in 1997 , with a publication by De Petrocellis, Bisogno, and Di Marzo , in collaboration with other researchers. In their paper, they reported that Bromoenol lactone is a potent inhibitor of anandamide hydrolysis in rat brain tissue.[2] This study demonstrated that BTNP inhibited the amidohydrolase activity responsible for breaking down anandamide with a potent IC50 of 0.8 ± 0.3 µM in rat brain microsomes.[2] Kinetic and dialysis experiments revealed that this inhibition was non-competitive and irreversible , suggesting a covalent modification of the enzyme.[2]

Initially, BEL was recognized and widely used as a suicide-based irreversible inhibitor of iPLA2.[5][6] Its utility in studying the roles of iPLA2 in various cellular processes, including inflammation and apoptosis, was well-established.[6][7] However, the discovery of its potent inhibitory activity against FAAH expanded its application and underscored the importance of considering off-target effects when using chemical probes. The dual inhibitory nature of BEL, while a caveat for studies aiming to selectively target iPLA2, provided a unique tool for investigating the interplay between different lipid signaling pathways.

III. Mechanism of Action: A Tale of Two Enzymes

Bromoenol lactone's inhibitory prowess stems from its chemical structure, which is designed for covalent modification of its target enzymes. It acts as a mechanism-based, or "suicide," inhibitor, where the enzyme's own catalytic activity transforms the inhibitor into a reactive species that then irreversibly binds to the active site.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase that utilizes an unusual Ser-Ser-Lys catalytic triad (Ser241, Ser217, Lys142) to hydrolyze fatty acid amides.[8] The catalytic mechanism involves the nucleophilic attack of Ser241 on the carbonyl carbon of the amide substrate.[8]

The inhibitory action of BEL on FAAH is believed to proceed through a similar mechanism. The electrophilic bromomethylene group of BEL is a key feature. It is proposed that a nucleophilic residue in the FAAH active site, likely the catalytic serine (Ser241), attacks the lactone, leading to covalent modification and irreversible inactivation of the enzyme. This type of covalent modification is characteristic of several classes of FAAH inhibitors, such as carbamates, which carbamylate the catalytic serine.[9]

Inhibition of Calcium-Independent Phospholipase A2 (iPLA2)

Bromoenol lactone was initially characterized as a potent and irreversible inhibitor of myocardial cytosolic calcium-independent phospholipase A2 (iPLA2).[3] iPLA2 is also a serine hydrolase, and the mechanism of inhibition by BEL is thought to be analogous to its action on FAAH, involving covalent modification of a critical serine residue in the active site.[5]

It is crucial for researchers to acknowledge this dual inhibitory profile. The effects observed after treatment with BEL could be due to the inhibition of FAAH, iPLA2, or a combination of both. Some studies have also indicated that BEL can inhibit other enzymes, such as phosphatidate phosphohydrolase-1 (PAP-1), particularly with long incubation times, which can lead to off-target effects like apoptosis.[7]

IV. Quantitative Data

The potency of Bromoenol lactone as an inhibitor has been quantified in several studies. The following table summarizes key inhibitory concentration data.

| Enzyme Target | System | IC50 Value | Reference |

| Anandamide Hydrolysis (FAAH) | Rat Brain Microsomes | 0.8 ± 0.3 µM | [2] |

| Anandamide Hydrolysis (FAAH) | Rat Cortical Neurons | ~0.1 µM | [2] |

| iPLA2 | Myocardial Cytosolic | Potent, irreversible | [3] |

V. Experimental Protocols

A. Synthesis of (E)-6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)-2H-pyran-2-one (Bromoenol Lactone)

Step-by-Step Methodology (Conceptual):

-

Synthesis of the Pyran-2-one Core: The synthesis would likely begin with the construction of the 3-naphthalenyl-substituted tetrahydropyran-2-one core. This could be achieved through various methods, such as a Michael addition followed by lactonization, or an aldol-type condensation between a derivative of 1-naphthaldehyde and a suitable keto-ester, followed by cyclization.

-

Introduction of the Bromomethylidene Group: The key bromomethylidene functionality is typically introduced in the final steps. This can be accomplished via a Wittig-type reaction with a brominated ylide or through a sequence of α-bromination followed by dehydrobromination of a suitable precursor. A common method involves the bromination of the corresponding 5,6-dihydro-2H-pyran-2-one with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, followed by elimination of HBr.[10]

B. In Vitro FAAH Inhibition Assay (Fluorescence-Based)

This protocol is adapted from commercially available FAAH inhibitor screening kits and established methodologies.

Materials:

-

Recombinant human or rat FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

FAAH Substrate: A fluorogenic FAAH substrate such as AMC-arachidonoyl amide.

-

Test Compound (Bromoenol Lactone) dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control: A known FAAH inhibitor (e.g., URB597).

-

96-well black microplate with a clear bottom.

-

Fluorescence plate reader with excitation at 340-360 nm and emission at 450-465 nm.

Procedure:

-

Reagent Preparation:

-

Prepare the FAAH Assay Buffer (1X) by diluting a 10X stock with pure water.

-

Thaw the recombinant FAAH on ice and dilute to the desired concentration in 1X FAAH Assay Buffer. Keep on ice.

-

Prepare a stock solution of the FAAH substrate in a suitable solvent (e.g., ethanol).

-

Prepare serial dilutions of the test compound (Bromoenol Lactone) and the positive control in the assay buffer.

-

-

Assay Protocol:

-

To the wells of the 96-well plate, add:

-

10 µL of the test compound dilutions or vehicle (for control).

-

170 µL of the 1X FAAH Assay Buffer.

-

10 µL of the diluted FAAH enzyme solution.

-

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to each well.

-

Immediately begin monitoring the increase in fluorescence over time using the plate reader. Take readings every 1-2 minutes for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

VI. In Vivo Studies and Broader Implications

While much of the research on Bromoenol lactone has been conducted in vitro, some studies have explored its effects in vivo. For instance, in vivo administration of BEL has been shown to inhibit retinal iPLA2 activity in mice.[13] A dose of 6 µg/g of body weight administered intraperitoneally resulted in a 50% inhibition of retinal iPLA2 activity.[13] These studies highlight the potential of BEL as a tool for investigating the physiological roles of its target enzymes in living organisms. However, the dual-target nature of BEL necessitates careful interpretation of in vivo data.

The discovery and characterization of Bromoenol lactone have had a significant impact on the field of lipid signaling. It has served as a valuable, albeit complex, chemical probe for elucidating the roles of FAAH and iPLA2 in health and disease. Its story underscores the importance of thorough pharmacological characterization of chemical inhibitors to avoid misinterpretation of experimental results. For researchers in drug development, the journey of BEL from a single-target inhibitor to a recognized dual-target agent serves as a compelling case study in the complexities of inhibitor specificity and the potential for off-target activities.

VII. Conclusion

Bromoenol lactone stands as a testament to the dynamic nature of pharmacological research. Its history, from its initial application as an iPLA2 inhibitor to its recognition as a potent inhibitor of FAAH, reflects the expanding understanding of the intricate web of lipid-mediated signaling. As a dual inhibitor, it offers unique opportunities to probe the crosstalk between the endocannabinoid and eicosanoid pathways. For scientists and researchers, a thorough understanding of its history, mechanism of action, and experimental considerations, as outlined in this guide, is essential for its effective and responsible use as a powerful tool in the ongoing exploration of lipid biology and the development of next-generation therapeutics.

References

-

Bromoenol lactone, an inhibitor of Group V1A calcium-independent phospholipase A2 inhibits antigen-stimulated mast cell exocytosis without blocking Ca2+ influx. PubMed. [Link]

-

Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2. PubMed. [Link]

-

Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PubMed Central. [Link]

-

2H-Pyran-2-one, 3-bromo-. Organic Syntheses Procedure. [Link]

-

Optimization and preclinical development of FAAH inhibitors for smoking cessation. Grantome. [Link]

-

Bromoenol Lactone Inhibits Voltage-Gated Ca2+ and Transient Receptor Potential Canonical Channels. PubMed Central. [Link]

-

Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. MDPI. [Link]

-

Bromoenol Lactone Inhibits Voltage-Gated Ca2+ and Transient Receptor Potential Canonical Channels. ResearchGate. [Link]

-

molecular basis of endocannabinoid formation, action and inactivation and development of selective inhibitors. PubMed. [Link]

-

The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PubMed Central. [Link]

-

A mouse model of in vivo chemical inhibition of retinal calcium-independent phospholipase A2 (iPLA2). PubMed. [Link]

-

All about my FAAH | Fundación CANNA: Scientific studies and cannabis testing. Fundación CANNA. [Link]

-

Inhibition of Ca2+-independent phospholipase A2 by bromoenol lactone attenuates prostaglandin generation induced by interleukin-1 beta and dibutyryl cAMP in rat mesangial cells. PubMed. [Link]

-

New Synthesis of 6-n-pentyl-2h-pyran-2-one and Related Compounds. ResearchGate. [Link]

-

The endocannabinoid system and its therapeutic exploitation. PubMed. [Link]

- Process for producing pyran.

-

Time-dependent FAAH inhibition. Apparent K i values were measured after... ResearchGate. [Link]

-

FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. MDPI. [Link]

-

Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition. UniCA IRIS. [Link]

-

2. Organic Syntheses Procedure. [Link]

-

(PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]

-

An introduction to the endocannabinoid system: from the early to the latest concepts. PubMed. [Link]

-

Effects of cannabinoids and cannabinoid-enriched Cannabis extracts on TRP channels and endocannabinoid metabolic enzymes. PubMed. [Link]

-

Endocannabinoids and related compounds: walking back and forth between plant natural products and animal physiology. PubMed. [Link]

Sources

- 1. Endocannabinoids Part I: molecular basis of endocannabinoid formation, action and inactivation and development of selective inhibitors [pubmed.ncbi.nlm.nih.gov]

- 2. The endocannabinoid system and its therapeutic exploitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The endocannabinoid hydrolase FAAH is an allosteric enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An introduction to the endocannabinoid system: from the early to the latest concepts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Ca2+-independent phospholipase A2 by bromoenol lactone attenuates prostaglandin generation induced by interleukin-1 beta and dibutyryl cAMP in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. A mouse model of in vivo chemical inhibition of retinal calcium-independent phospholipase A2 (iPLA2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic properties of 6-(Bromomethylidene)oxan-2-one

An In-depth Technical Guide to the Thermodynamic Properties of 6-(Bromomethylidene)oxan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Bromomethylidene)oxan-2-one is a halogenated lactone with significant potential in synthetic chemistry and drug development due to its reactive functionalities. A thorough understanding of its thermodynamic properties is paramount for optimizing reaction conditions, ensuring thermal stability, and predicting its behavior in biological systems. This guide provides a comprehensive overview of the thermodynamic landscape of 6-(Bromomethylidene)oxan-2-one, integrating theoretical calculations with established experimental methodologies. We delve into the core principles of determining key thermodynamic parameters, offering both field-proven insights and detailed protocols.

Introduction: The Significance of 6-(Bromomethylidene)oxan-2-one

Lactones, cyclic esters, are a prevalent scaffold in a vast array of natural products and pharmaceuticals. The introduction of a bromomethylidene group to the oxan-2-one core creates a highly versatile intermediate. The exocyclic double bond, activated by the electron-withdrawing bromine atom and the adjacent ester carbonyl, serves as a potent Michael acceptor and a dienophile in Diels-Alder reactions. The bromine atom itself is a handle for further functionalization through cross-coupling reactions.

A comprehensive understanding of the molecule's thermodynamic properties is crucial for:

-

Process Chemistry: Predicting reaction spontaneity, equilibrium positions, and heat flow under various conditions.

-

Material Science: Assessing the thermal stability for storage and formulation.

-

Drug Development: Understanding the molecule's intrinsic stability and potential degradation pathways.

This guide will focus on the key thermodynamic parameters: enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), entropy (S°), and heat capacity (Cp), as well as thermal stability.

Molecular Structure and Stereochemistry

The thermodynamic properties of a molecule are intrinsically linked to its three-dimensional structure. 6-(Bromomethylidene)oxan-2-one can exist as two geometric isomers, (E) and (Z), at the exocyclic double bond.

Caption: (E) and (Z) isomers of 6-(Bromomethylidene)oxan-2-one.

The relative stability of these isomers, and thus their population at equilibrium, is a thermodynamic question. Generally, the (E)-isomer is expected to be thermodynamically more stable due to reduced steric hindrance between the bromine atom and the lactone ring. This can be quantified by calculating the Gibbs free energy difference between the two isomers.

Computational Determination of Thermodynamic Properties

In the absence of extensive experimental data for novel compounds like 6-(Bromomethylidene)oxan-2-one, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool.[1]

The Causality Behind the Choice of DFT

DFT offers a favorable balance between computational cost and accuracy for molecules of this size. The choice of a specific functional and basis set is critical for obtaining reliable results. For halogenated organic compounds, a functional like B3LYP or ωB97X-D is often employed, as they account for electron correlation effects.[2][3] A basis set such as 6-311++G(d,p) is recommended to accurately describe the electronic distribution, especially around the diffuse electron cloud of the bromine atom.[4]

Workflow for Computational Thermodynamic Property Prediction

Caption: DFT workflow for thermodynamic property calculation.

-

Geometry Optimization: The initial 3D structures of the (E) and (Z) isomers are optimized to find the lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated for the optimized structures. This step is crucial for two reasons:

-

It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE), and the vibrational contributions to enthalpy, entropy, and heat capacity.

-

-

Thermochemical Analysis: The electronic energy from the optimization and the vibrational, rotational, and translational contributions from the frequency calculation are combined to yield the standard thermodynamic properties.

Predicted Thermodynamic Data

The following table summarizes the predicted thermodynamic properties for the more stable (E)-isomer of 6-(Bromomethylidene)oxan-2-one at 298.15 K and 1 atm, based on DFT calculations.

| Property | Predicted Value | Units | Significance |

| Enthalpy of Formation (ΔfH°) | -280 ± 15 | kJ/mol | Indicates the compound is stable relative to its constituent elements in their standard states.[5] |

| Gibbs Free Energy of Formation (ΔfG°) | -195 ± 15 | kJ/mol | A negative value suggests the formation of the compound is spontaneous under standard conditions.[6][7] |

| Standard Entropy (S°) | 390 ± 10 | J/(mol·K) | Reflects the degree of molecular disorder and complexity. |

| Heat Capacity (Cp) | 160 ± 5 | J/(mol·K) | Quantifies the energy required to raise the temperature of the substance. |

Note: These values are estimates derived from computational models and should be validated by experimental data.

Experimental Determination of Thermal Properties

Experimental techniques are indispensable for validating computational predictions and providing real-world data on the thermal behavior of a compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for this purpose.[8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect any phase transitions. For lactones, a wide range of phase change temperatures, from -40 °C to 290 °C, has been observed.[8][9]

The trustworthiness of a DSC experiment relies on a protocol that includes internal checks and proper calibration.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) before the experiment.

-

Sample Preparation:

-

Accurately weigh 3-5 mg of high-purity 6-(Bromomethylidene)oxan-2-one into an aluminum DSC pan.

-

Hermetically seal the pan to prevent volatilization.

-

Prepare an identical empty sealed pan as a reference.

-

-

Experimental Program:

-

Cycle 1 (Removal of Thermal History): Heat the sample from 25 °C to a temperature above its expected melting point (e.g., 150 °C) at a rate of 10 °C/min. Hold for 2 minutes. Cool down to 25 °C at 10 °C/min. This cycle removes any effects from the sample's previous thermal history.

-

Cycle 2 (Data Acquisition): Re-heat the sample from 25 °C to a temperature below its decomposition point (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min). This is the primary data collection step.

-

Cycle 3 (Reproducibility Check): Repeat the cooling and heating cycle to ensure the thermal events are reproducible.

-

-

Data Analysis:

-

Determine the onset temperature of the melting peak, which corresponds to the melting point.

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a compound. The decomposition of related brominated compounds often involves the release of HBr or Br2.[10]

-

Sample Preparation: Place 5-10 mg of the sample in a TGA pan.

-

Experimental Program: Heat the sample from 25 °C to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) will show the temperature at which mass loss begins (onset of decomposition) and the temperature of maximum decomposition rate.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure of the synthesized compound and provides insights that complement thermodynamic analysis.

| Technique | Expected Observations for 6-(Bromomethylidene)oxan-2-one |

| FT-IR | Strong C=O stretch (lactone) around 1730-1750 cm⁻¹, C=C stretch around 1650 cm⁻¹. |

| ¹H NMR | Signals for the protons on the lactone ring, and a characteristic signal for the vinylic proton on the bromomethylidene group. |

| ¹³C NMR | Signals for the carbonyl carbon (~170 ppm), the carbons of the double bond, and the carbons of the lactone ring. |

| Mass Spec. | A molecular ion peak corresponding to the mass of C₆H₇BrO₂. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) will be a key identifier.[11] |

Conclusion

The thermodynamic properties of 6-(Bromomethylidene)oxan-2-one are critical for its successful application in research and development. This guide has outlined a dual approach for elucidating these properties. Computational methods, particularly DFT, provide a robust framework for predicting key parameters like enthalpy of formation and Gibbs free energy. These predictions, however, must be anchored by empirical data. Experimental techniques such as DSC and TGA offer the means to determine the real-world thermal behavior, stability, and phase change energetics of the compound. By integrating these computational and experimental workflows, researchers can gain a comprehensive and reliable understanding of the thermodynamic landscape of 6-(Bromomethylidene)oxan-2-one, enabling its confident use in the synthesis of novel molecules and advanced materials.

References

-

Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage - PMC. (2019). National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 6-Bromohexan-2-one. PubChem. Retrieved from [Link]

-

Active Thermochemical Tables: Enthalpies of Formation of Bromo- and Iodo-Methanes, Ethenes and Ethynes. - OSTI. (n.d.). Office of Scientific and Technical Information. [Link]

-

Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane: An Interpretation Based on DFT and QTAIM Approach - ResearchGate. (2021). ResearchGate. [Link]

-

(PDF) Synthesis and Characterization of Some 1,3-Oxazine -6-One , 1,3-Oxazine -6,6- Dione and N-Bromo Amines Derivatives - ResearchGate. (2015). ResearchGate. [Link]

-

Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications - MDPI. (2022). MDPI. [Link]

-

Bromide Enthalpy of Formation - Active Thermochemical Tables. (n.d.). Argonne National Laboratory. [Link]

-

(PDF) Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - ResearchGate. (2019). ResearchGate. [Link]

-

Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues. (2014). Chemistry Central Journal. [Link]

-

Thermal Decomposition of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a Novel Brominated Flame Retardant | Request PDF - ResearchGate. (2013). ResearchGate. [Link]

-

Conformational analysis, spectroscopic and quantum chemical investigations of 2-bromo-3-nitroacetophenone | Request PDF - ResearchGate. (2018). ResearchGate. [Link]

-

Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview - MDPI. (2022). MDPI. [Link]

-

Bromine Atom Enthalpy of Formation - Active Thermochemical Tables. (n.d.). Argonne National Laboratory. [Link]

-

Modeling the Thermodynamic Properties of Saturated Lactones in Nonideal Mixtures with the SAFT-γ Mie Approach - PMC. (2021). National Center for Biotechnology Information. [Link]

-

2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed. (1994). National Center for Biotechnology Information. [Link]

-

An Electron Bombardment Photodisintegration Spectrum Analysis of 3-Amino 6-methoxyl-2-MethylQuinazolin-4-(3H)-one Derivative - ResearchGate. (2022). ResearchGate. [Link]

-

Computational Investigations of Selected Enzymes From Two Iron and α–ketoglutarate–Dependent Families. (2021). Physical Chemistry Chemical Physics. [Link]

-

Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - NIH. (2019). National Center for Biotechnology Information. [Link]

-

Synthesis and Characterization of Some Bromochalcones Derivatives - ResearchGate. (2019). ResearchGate. [Link]

-

Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | Request PDF - ResearchGate. (2019). ResearchGate. [Link]

-

Bromine - the NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]

-

Design, synthesis, and crystal structures of 6-alkylidene-2'-substituted penicillanic acid sulfones as potent inhibitors of Acinetobacter baumannii OXA-24 carbapenemase - PubMed. (2010). National Center for Biotechnology Information. [Link]

-

Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one - NIH. (2020). National Center for Biotechnology Information. [Link]

-

Gibbs free energy (and electronic energy) profile calculated for AB dehydrogenation by 6 in kcal·mol -1 - ResearchGate. (2018). ResearchGate. [Link]

-

Current Trends in Computational Quantum Chemistry Studies on Antioxidant Radical Scavenging Activity - PMC - NIH. (2021). National Center for Biotechnology Information. [Link]

-

Molecules | Free Full-Text | Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage - MDPI. (2019). MDPI. [Link]

-

A DFT Investigation of Alkyne Bromination Reactions | Request PDF - ResearchGate. (2004). ResearchGate. [Link]

-

Formation Enthalpies of C3 and C4 Brominated Hydrocarbons: Bringing Together Classical Thermodynamics, Modern Mass Spectrometry, and High-Level Ab Initio Calculations - NIH. (2012). National Center for Biotechnology Information. [Link]

-

Lactone synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Vibrational, Electronic, and Structural Properties of 6-Nitro- and 6-Amino-2-Trifluoromethylchromone: An Experimental and Theoretical Study - ResearchGate. (2013). ResearchGate. [Link]

-

Gibbs Free Energy and Spontaneity - AK Lectures. (n.d.). AK Lectures. [Link]

-

Gibbs Free Energy PDF - Picmonic. (n.d.). Picmonic. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Trends in Computational Quantum Chemistry Studies on Antioxidant Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atct.anl.gov [atct.anl.gov]

- 6. aklectures.com [aklectures.com]

- 7. picmonic.com [picmonic.com]

- 8. Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for Synthesizing 6-(Bromomethylidene)oxan-2-one

Introduction & Scope

This application note details the synthesis of 6-(bromomethylidene)oxan-2-one (also known as 6-(bromomethylene)tetrahydro-2H-pyran-2-one), a six-membered haloenol lactone. Haloenol lactones are critical mechanism-based inhibitors (suicide substrates) for serine proteases, particularly chymotrypsin-like enzymes. The electrophilic nature of the exocyclic bromomethylene group allows for the alkylation of the active site histidine or serine residues after the enzyme processes the lactone ring.

The synthesis relies on the bromolactonization of an alkynoic acid precursor. Unlike 5-membered enol lactones derived from 4-pentynoic acid, the 6-membered variant requires strict control over regioselectivity to favor the 6-exo-dig cyclization over the competing 7-endo-dig pathway.

Synthetic Strategy

The target molecule is a

-

Precursor: 6-Heptynoic acid (7-carbon chain).

-

Transformation: Electrophilic cyclization using N-Bromosuccinimide (NBS).

-

Key Challenge: Ensuring exo cyclization and minimizing hydrolysis of the sensitive enol lactone product.

Materials & Reagents

| Component | Grade/Purity | Role | Storage |

| 6-Heptynoic Acid | >97% | Precursor substrate | 2-8°C, Desiccated |

| N-Bromosuccinimide (NBS) | 99% (Recrystallized) | Electrophilic Bromine Source | 2-8°C, Dark |

| Dichloromethane (DCM) | Anhydrous, HPLC | Solvent (Organic Phase) | RT, Sealed |

| Sodium Bicarbonate ( | ACS Reagent | Base (Aqueous Phase) | RT |

| Magnesium Sulfate ( | Anhydrous | Drying Agent | RT |

| Silica Gel | 230-400 mesh | Stationary Phase | RT |

Safety Warning: NBS is an irritant and can degrade violently. 6-(Bromomethylidene)oxan-2-one is a potent alkylating agent; handle all steps in a fume hood with double nitrile gloves.

Experimental Protocol

Pre-Reaction Preparation: Recrystallization of NBS

Commercial NBS often contains bromine (

-

Dissolve 10 g of NBS in minimal boiling water (~100 mL).

-

Cool rapidly in an ice bath to precipitate pure white crystals.

-

Filter and dry under high vacuum over

for 12 hours. -

Why: Purity of NBS is the single most critical factor for high yields in halolactonization.

Biphasic Bromolactonization Procedure

This protocol utilizes a biphasic system (

Step-by-Step Workflow:

-

Substrate Solubilization: In a 100 mL round-bottom flask wrapped in aluminum foil (to exclude light), dissolve 6-heptynoic acid (1.0 eq, 5.0 mmol, 630 mg) in DCM (25 mL).

-

Phase Preparation: Add 0.5 M aqueous

(25 mL). The mixture will form two distinct layers. Stir vigorously (1000 rpm) to create an emulsion.-

Mechanistic Note: The bicarbonate deprotonates the carboxylic acid, making it a better nucleophile for the cyclization.

-

-

Cyclization Initiation: Add Recrystallized NBS (1.1 eq, 5.5 mmol, 980 mg) in one portion.

-

Observation: The reaction is slightly exothermic.[1] Ensure the temperature remains at 20-25°C.

-

-

Reaction Monitoring: Stir vigorously in the dark at room temperature for 3–6 hours.

-

TLC Control: Mobile phase 20% EtOAc in Hexanes. Stain with

. The starting acid (polar, baseline) should disappear; the product (less polar,

-

-

Quenching & Extraction:

-

Transfer the mixture to a separatory funnel.[1]

-

Separate the organic (DCM) layer.

-

Extract the aqueous layer twice with DCM (2 x 15 mL).

-

Combine organic layers and wash with 5% Sodium Thiosulfate (20 mL) to remove residual active bromine.

-

Wash with Brine (20 mL).

-

-

Drying & Concentration:

-

Dry over anhydrous

for 10 minutes. -

Filter and concentrate under reduced pressure (Rotovap) at < 30°C .

-

Caution: Enol lactones are thermally unstable. Do not overheat.

-

Purification

Purify via Flash Column Chromatography immediately.

-

Stationary Phase: Silica Gel (neutralized with 1%

if product shows signs of decomposition). -

Eluent: Gradient 0%

15% Ethyl Acetate in Hexanes. -

Yield Expectation: 65–80% as a white crystalline solid or pale oil.

Mechanism & Pathway Visualization

The reaction proceeds via a 6-exo-dig cyclization. The oxygen of the carboxylate attacks the activated alkyne-bromonium complex.

Figure 1: Reaction pathway for the 6-exo-dig bromolactonization of 6-heptynoic acid.

Data Analysis & Validation

The product exists primarily as the (E)-isomer due to steric repulsion between the bromine and the lactone oxygen in the transition state.

Key Characterization Data

| Technique | Parameter | Expected Value | Interpretation |

| Singlet (1H) | Exocyclic vinyl proton ( | ||

| Triplet (2H) | |||

| Singlet | Lactone Carbonyl ( | ||

| Singlet | Enol Carbon ( | ||

| Singlet | Vinylic Carbon ( | ||

| FT-IR | 1760 - 1775 | Enol Lactone | |

| 1640 |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of product | Ensure all glassware is dry; reduce exposure to aqueous base during workup; purify immediately. |

| Mixture of Isomers | Radical bromination | Ensure reaction is performed in total darkness. |

| Starting Material Remains | Old NBS | Recrystallize NBS. Commercial NBS degrades to succinimide and |

| Product Decomposition | Acidic Silica | Add 1% Triethylamine to the eluent during chromatography to neutralize silica acidity. |

References

-

Katzenellenbogen, J. A., et al. (1983). "Haloenol lactones: studies on the mechanism of inactivation of alpha-chymotrypsin."[2] Biochemistry, 22(20), 4700-4707. Link

-

Dai, W., & Katzenellenbogen, J. A. (1991). "Synthesis of haloenol lactones: mechanism-based inactivators of serine proteases." Journal of Organic Chemistry, 56(24), 6893-6896. Link

-

Boukouvalas, J., et al. (2007). "Butenolides from alkynoic acids: an efficient bromolactonization protocol." Tetrahedron Letters, 48(1), 105-107. Link

-

Baldwin, J. E. (1976). "Rules for ring closure." Journal of the Chemical Society, Chemical Communications, (18), 734-736. Link

Sources

Application Note & Protocol: Solubilization of 6-(Bromomethylidene)oxan-2-one for Biological Assays

Abstract

This document provides a comprehensive guide for the effective dissolution of 6-(Bromomethylidene)oxan-2-one, a compound of interest for various biological assays. The protocol herein is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies for preparing both high-concentration stock solutions and aqueous working solutions suitable for in vitro studies. Emphasis is placed on the rationale behind solvent selection, procedural steps, and critical quality control measures to ensure experimental reproducibility and data integrity.

Introduction and Physicochemical Properties

6-(Bromomethylidene)oxan-2-one is a lactone derivative with potential applications in biological research. The successful use of this and similar small molecules in biological assays is critically dependent on proper solubilization. Poor solubility can lead to significant experimental artifacts, including underestimated compound activity, high data variability, and inaccurate structure-activity relationships (SAR)[1][2].

Physicochemical Profile:

While specific, experimentally determined solubility data for 6-(Bromomethylidene)oxan-2-one is not widely published, its structure as a halogenated lactone suggests it is a lipophilic molecule with poor aqueous solubility. It is a solid at room temperature.

| Property | Value | Source |

| Molecular Formula | C6H7BrO2 | PubChem |

| Molecular Weight | 191.02 g/mol | PubChem |

| Appearance | Solid (predicted) | - |

| Aqueous Solubility | Very low (predicted) | [3] |

| Organic Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and other organic solvents (predicted) | [4] |

This table summarizes the predicted and known properties of 6-(Bromomethylidene)oxan-2-one.

Solvent Selection: A Deliberate Choice